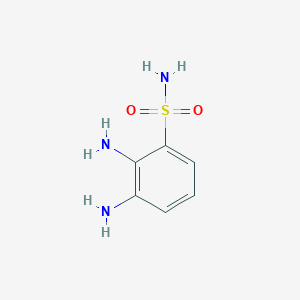
2,3-Diaminobenzene-1-sulfonamide
Overview
Description
2,3-Diaminobenzene-1-sulfonamide is a synthetic organic compound with the molecular formula C6H8N2O2S. It belongs to the sulfonamide family of compounds, which are commonly referred to as sulfa drugs. This compound is known for its unique chemical and biological properties, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
2,3-Diaminobenzenesulfonamide, like other sulfonamides, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of DNA in bacteria .
Mode of Action
2,3-Diaminobenzenesulfonamide acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and competes with PABA for the enzyme’s active site . By binding to the enzyme, 2,3-Diaminobenzenesulfonamide prevents the synthesis of folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the folic acid synthesis pathway in bacteria . Folic acid is a precursor to tetrahydrofolate, a coenzyme involved in the synthesis of purines and pyrimidines, which are essential components of DNA . By inhibiting folic acid synthesis, 2,3-Diaminobenzenesulfonamide effectively halts DNA synthesis and bacterial replication .
Pharmacokinetics
Sulfonamides in general are known for their good absorption from the gastrointestinal tract, wide distribution throughout body tissues, metabolism in the liver, and excretion in the urine .
Result of Action
The primary result of 2,3-Diaminobenzenesulfonamide’s action is the inhibition of bacterial growth . By blocking the synthesis of folic acid, it prevents bacteria from replicating their DNA, thereby halting their proliferation .
Biochemical Analysis
Biochemical Properties
2,3-Diaminobenzenesulfonamide plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. It is known to inhibit the activity of carbonic anhydrase, an enzyme that catalyzes the conversion of carbon dioxide and water to bicarbonate and protons. This inhibition can lead to a decrease in the production of bicarbonate, which is essential for various physiological processes . Additionally, 2,3-Diaminobenzenesulfonamide interacts with dihydropteroate synthase, an enzyme involved in the folate synthesis pathway, thereby exhibiting antibacterial properties .
Cellular Effects
2,3-Diaminobenzenesulfonamide has been observed to influence various cellular processes. It affects cell signaling pathways by inhibiting the activity of carbonic anhydrase, leading to alterations in pH regulation and ion transport within cells. This compound also impacts gene expression by modulating the activity of transcription factors involved in the regulation of genes associated with cell growth and metabolism . Furthermore, 2,3-Diaminobenzenesulfonamide has been shown to affect cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and overall cellular function .
Molecular Mechanism
The molecular mechanism of 2,3-Diaminobenzenesulfonamide involves its binding interactions with specific biomolecules. It binds to the active site of carbonic anhydrase, inhibiting its enzymatic activity and leading to a decrease in bicarbonate production . Additionally, 2,3-Diaminobenzenesulfonamide interacts with dihydropteroate synthase, inhibiting its activity and disrupting the folate synthesis pathway . These interactions result in the modulation of various biochemical processes, including pH regulation, ion transport, and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3-Diaminobenzenesulfonamide have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that 2,3-Diaminobenzenesulfonamide can lead to sustained inhibition of carbonic anhydrase activity, resulting in prolonged alterations in cellular pH regulation and ion transport . Additionally, the compound’s effects on gene expression and cellular metabolism have been observed to persist over time, indicating its potential for long-term impact on cellular function .
Dosage Effects in Animal Models
The effects of 2,3-Diaminobenzenesulfonamide vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits the activity of carbonic anhydrase and dihydropteroate synthase . At higher doses, 2,3-Diaminobenzenesulfonamide can lead to adverse effects, including toxicity and disruption of normal cellular function . Threshold effects have been observed, with specific dosages required to achieve significant inhibition of target enzymes without causing severe toxicity .
Metabolic Pathways
2,3-Diaminobenzenesulfonamide is involved in various metabolic pathways, including the folate synthesis pathway. It interacts with dihydropteroate synthase, inhibiting its activity and disrupting the production of folate, an essential cofactor for numerous biochemical reactions . This inhibition leads to alterations in metabolic flux and changes in the levels of metabolites involved in folate-dependent pathways . Additionally, 2,3-Diaminobenzenesulfonamide affects the activity of carbonic anhydrase, leading to changes in bicarbonate production and pH regulation .
Transport and Distribution
Within cells and tissues, 2,3-Diaminobenzenesulfonamide is transported and distributed through interactions with specific transporters and binding proteins. The compound is known to interact with solute-linked carrier (SLC) transporters, facilitating its uptake and distribution within cells . Additionally, 2,3-Diaminobenzenesulfonamide can bind to plasma proteins, affecting its localization and accumulation in specific tissues . These interactions play a crucial role in determining the compound’s bioavailability and overall distribution within the body .
Subcellular Localization
2,3-Diaminobenzenesulfonamide exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins . Additionally, 2,3-Diaminobenzenesulfonamide can be directed to specific cellular compartments through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, contributing to its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diaminobenzene-1-sulfonamide typically involves the reaction of 2,3-diaminobenzene with sulfonamide reagents under controlled conditions. One common method includes the use of ammonium carbamate as the nitrogen source and methanol as the reaction medium . The reaction is carried out in the presence of a hypervalent iodine reagent, which facilitates the formation of the sulfonamide group.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: 2,3-Diaminobenzene-1-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of amino and sulfonamide functional groups, which are reactive under different conditions .
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound, leading to the formation of sulfonic acid derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to form amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides, resulting in the formation of substituted sulfonamides.
Scientific Research Applications
2,3-Diaminobenzene-1-sulfonamide has a wide array of applications in scientific research due to its unique properties:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: As a member of the sulfonamide family, it is explored for its potential use in developing new therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Properties
IUPAC Name |
2,3-diaminobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c7-4-2-1-3-5(6(4)8)12(9,10)11/h1-3H,7-8H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDLQHCWLVSLIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1378259-06-3 | |
| Record name | 2,3-diaminobenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzoic acid, 4-[2-(2-propenyloxy)ethoxy]-](/img/structure/B1357398.png)
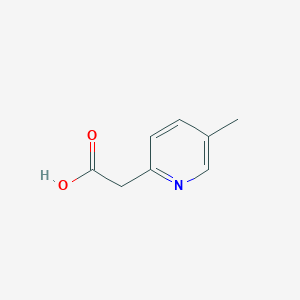



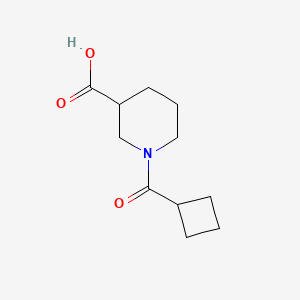
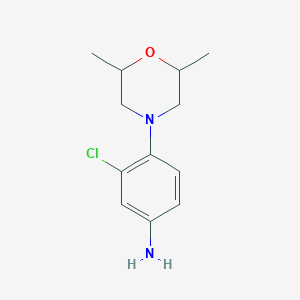

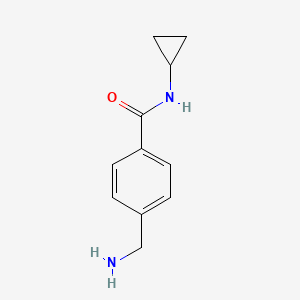

![N-[4-(aminomethyl)phenyl]propanamide](/img/structure/B1357427.png)

![3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1357435.png)
